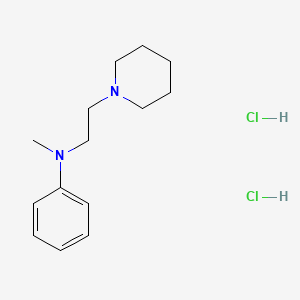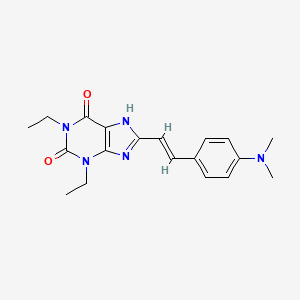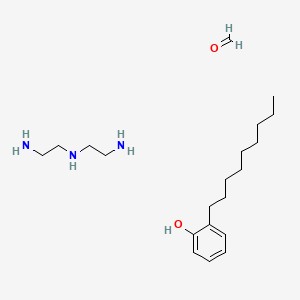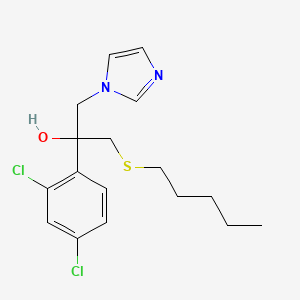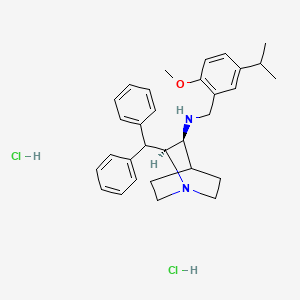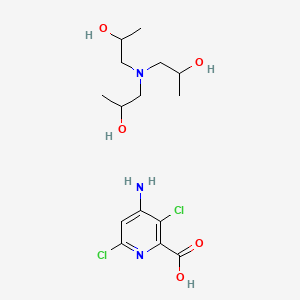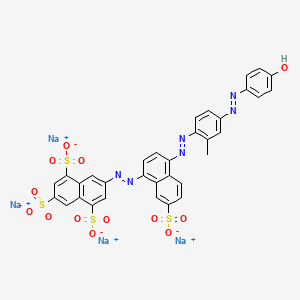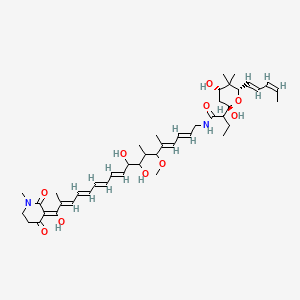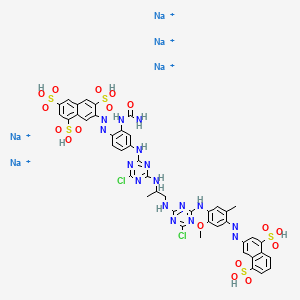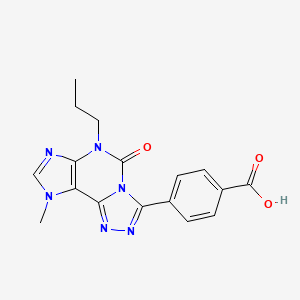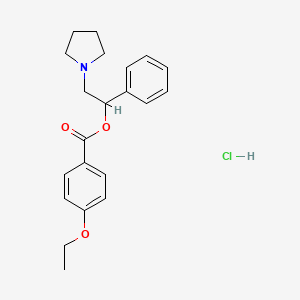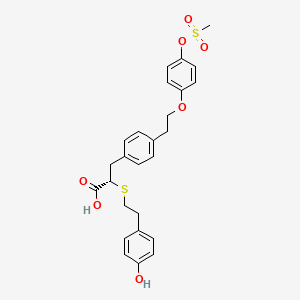
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is a complex organic compound characterized by its intricate molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzenepropanoic Acid Backbone: This step involves the synthesis of the benzenepropanoic acid core through Friedel-Crafts acylation or other suitable methods.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.
Thioether Formation: The thioether linkage is formed by reacting the hydroxyphenyl derivative with an appropriate thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed to scale up the production.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzenepropanoic acid derivatives with ketone functionalities.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism by which Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may influence metabolic or signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid backbones but different substituents.
Thioether-containing compounds: Molecules featuring thioether linkages with varying functional groups.
Sulfonylated compounds: Compounds with sulfonyl groups attached to aromatic or aliphatic structures.
Uniqueness
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its multi-functional nature allows for diverse reactivity and interactions in various scientific and industrial contexts.
特性
CAS番号 |
549494-39-5 |
|---|---|
分子式 |
C26H28O7S2 |
分子量 |
516.6 g/mol |
IUPAC名 |
(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1 |
InChIキー |
PGZGQQFVPOZCAQ-VWLOTQADSA-N |
異性体SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


